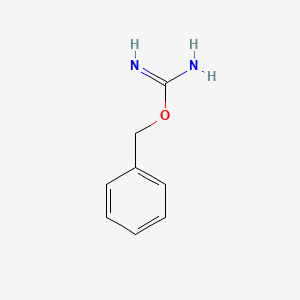

N-(2-(furan-3-yl)ethyl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

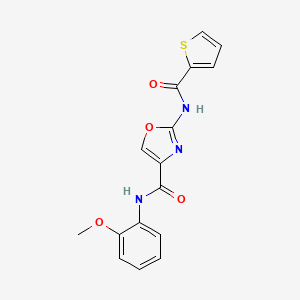

“N-(2-(furan-3-yl)ethyl)cinnamamide”, commonly known as FEC, is a synthetic organic compound that was first synthesized in 2004. It has a molecular formula of C15H15NO2 and a molecular weight of 241.29. It is a derivative of cinnamamides, which are known to exhibit anti-inflammatory and/or analgesic activity .

Synthesis Analysis

The synthesis of cinnamamides, including FEC, can be achieved from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this method have been studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .

Molecular Structure Analysis

The molecular structure of FEC is characterized by a furan ring attached to a cinnamamide moiety. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom . The cinnamamide moiety is derived from cinnamic acid, a natural organic acid in plants with various pharmacological activities .

Chemical Reactions Analysis

The synthesis of FEC involves an enzymatic synthesis process, specifically an ammonolysis reaction . Traditional chemical synthesis methods used condensation reagents such as 2-ethoxy-1-ethoxycarbonyl-1, 2-dihydroquinoline (EEDQ), dicyclohexylcarbodiimide (DCC) or triazine reagents to synthesize cinnamamide derivatives in N, N-dimethylformamide (DMF), tetrahydrofuran (THF) or pyridine .

Wissenschaftliche Forschungsanwendungen

Photocatalytic Reactions

N-(2-(furan-3-yl)ethyl)cinnamamide and related compounds have been studied for their reactivity under photocatalytic conditions. For instance, ethyl cinnamate has been shown to react with nitrogen monoxide (NO) by photoirradiation in the presence of metallosalen complexes, yielding furoxan derivatives. This process requires oxygen and axial ligands for the reaction to proceed, with photoirradiation enhancing the yield of the furoxan derivatives. Lowering the reaction temperature has been reported to increase the yield significantly, up to 55% at -5 °C, indicating the potential for optimized conditions to improve efficiency in synthesizing such compounds (Furusho et al., 2002).

Dye-Sensitized Solar Cells

The application of furan derivatives in the field of renewable energy, particularly in dye-sensitized solar cells (DSSCs), has been explored. Phenothiazine derivatives with various conjugated linkers, including furan, were synthesized and assessed for their effect on the performance of DSSCs. The study found that the use of furan as a conjugated linker showed a significant improvement in solar energy-to-electricity conversion efficiency, demonstrating over a 24% improvement compared with reference cells. This highlights the potential of furan derivatives in enhancing the efficiency of renewable energy technologies (Se Hun Kim et al., 2011).

Biobased Polyesters

The enzymatic synthesis of biobased polyesters utilizing 2,5-bis(hydroxymethyl)furan as a building block has been investigated. This approach involves the polymerization of this furan derivative with various diacid ethyl esters, catalyzed by Candida antarctica Lipase B. The resulting biobased furan polyesters, with their novel chemical structures and physical properties, offer a sustainable alternative to conventional petrochemical-based polyesters. The study provides insights into the potential applications of furan derivatives in producing environmentally friendly materials (Jiang et al., 2014).

Antifeedants for Agricultural Pest Management

Exploring the antifeedant properties of phenylpropanoids, including ethyl cinnamate, for controlling the pine weevil, Hylobius abietis, represents another application of this compound related compounds. The study led to the identification of several potent antifeedants, providing a basis for developing eco-friendly pest management strategies in forestry and agriculture (Bohman et al., 2008).

Anticancer and Antiangiogenic Activities

The design and synthesis of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin have shown promising anticancer and antiangiogenic activities. These compounds, characterized by specific structural features, have demonstrated potent inhibition of cancer cell growth, apoptosis induction, and significant in vivo antitumor activity. Such studies contribute to the development of new therapeutic agents for cancer treatment (Romagnoli et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on FEC and other cinnamamides could involve further exploration of their therapeutic potentials. Given their anti-inflammatory and analgesic activities, they could be studied for potential applications in treating conditions associated with inflammation and pain . Additionally, their synthesis process could be optimized for more efficient and economical production .

Eigenschaften

IUPAC Name |

(E)-N-[2-(furan-3-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(7-6-13-4-2-1-3-5-13)16-10-8-14-9-11-18-12-14/h1-7,9,11-12H,8,10H2,(H,16,17)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHUETXAHXNLOW-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B2870000.png)

![Methyl 2-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2870002.png)

![4-[6-Methyl-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B2870003.png)

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2870010.png)

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B2870011.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one](/img/structure/B2870015.png)

![3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2870018.png)

![1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B2870019.png)